molecular formula C7H7ClN2O5 B14631100 3-Cyano-1-methoxypyridin-1-ium perchlorate CAS No. 54212-26-9

3-Cyano-1-methoxypyridin-1-ium perchlorate

Cat. No.: B14631100
CAS No.: 54212-26-9
M. Wt: 234.59 g/mol
InChI Key: QJOKOMNLBDCZNU-UHFFFAOYSA-M
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Description

3-Cyano-1-methoxypyridin-1-ium perchlorate is a chemical compound with the molecular formula C7H7ClN2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a cyano group (-CN) and a methoxy group (-OCH3) attached to the pyridine ring, along with a perchlorate anion (ClO4-) as a counterion .

Preparation Methods

The synthesis of 3-Cyano-1-methoxypyridin-1-ium perchlorate typically involves the alkylation of 3-cyanopyridine with methanol in the presence of a strong acid, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .

These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

3-Cyano-1-methoxypyridin-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives of the pyridine ring.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the methoxy group, depending on the reagents and conditions used.

The major products formed from these reactions vary based on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups .

Scientific Research Applications

3-Cyano-1-methoxypyridin-1-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets in cells.

    Industry: In industrial applications, it is used as an intermediate in the production of various chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Cyano-1-methoxypyridin-1-ium perchlorate involves its interaction with specific molecular targets in cells. The cyano group and methoxy group allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key cellular processes, such as DNA replication and protein synthesis, which is particularly relevant in its anticancer and antimicrobial activities .

Comparison with Similar Compounds

3-Cyano-1-methoxypyridin-1-ium perchlorate can be compared to other similar compounds, such as 3-Cyano-1-methylpyridinium perchlorate and 3-Cyano-1-ethylpyridinium perchlorate. These compounds share a similar pyridine core structure but differ in the substituents attached to the nitrogen atom. The presence of different substituents can significantly affect their chemical reactivity and biological activity .

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

54212-26-9

Molecular Formula

C7H7ClN2O5

Molecular Weight

234.59 g/mol

IUPAC Name

1-methoxypyridin-1-ium-3-carbonitrile;perchlorate

InChI

InChI=1S/C7H7N2O.ClHO4/c1-10-9-4-2-3-7(5-8)6-9;2-1(3,4)5/h2-4,6H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

QJOKOMNLBDCZNU-UHFFFAOYSA-M

Canonical SMILES

CO[N+]1=CC=CC(=C1)C#N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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